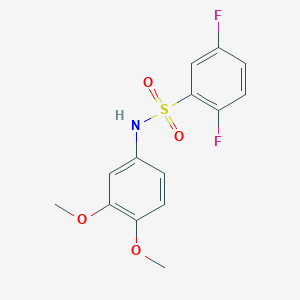![molecular formula C20H27N5O B5338965 6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of the replication and transcription of genetic material, ultimately leading to the death of the target organism.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in lab experiments is its broad-spectrum activity against various microorganisms. However, one of the limitations is its potential toxicity to human cells, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine. One potential direction is the development of new derivatives with enhanced activity and reduced toxicity. Another direction is the study of the compound's potential applications in the treatment of viral infections and neurological disorders. Additionally, the compound's mechanism of action could be further elucidated to improve our understanding of its activity and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, as well as potential applications in the treatment of cancer and neurological disorders. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of new therapies and treatments.
Métodos De Síntesis
The synthesis of 6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine involves the reaction of 4-ethylbenzoyl chloride with N,N,2-trimethyl-4-pyrimidinamine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield the final compound.
Aplicaciones Científicas De Investigación
6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been studied for its potential applications in scientific research. This compound has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential applications in the treatment of cancer and neurological disorders.
Propiedades
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-5-16-6-8-17(9-7-16)20(26)25-12-10-24(11-13-25)19-14-18(23(3)4)21-15(2)22-19/h6-9,14H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJSHVBBELGGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5338900.png)


![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B5338917.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5338935.png)
![ethyl 4-[({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5338939.png)
![ethyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5338941.png)
![1-(4-bromophenyl)-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5338949.png)
![1-{[1-({6-[(3S)-3-hydroxypyrrolidin-1-yl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5338960.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)

